"Methyl 2-[(chlorosulfonyl)methyl]benzoate" chemical properties
"Methyl 2-[(chlorosulfonyl)methyl]benzoate" chemical properties
Technical Monograph: Methyl 2-[(chlorosulfonyl)methyl]benzoate
CAS Registry Number: 103342-27-4
Chemical Formula:
Part 1: Executive Technical Summary
Methyl 2-[(chlorosulfonyl)methyl]benzoate is a specialized bifunctional electrophile used primarily in the synthesis of benzosultams (dihydro-1,2-benzothiazine-1,1-dioxides) and related heterocyclic scaffolds. Unlike its aryl homologue (methyl 2-chlorosulfonylbenzoate), this compound features a methylene (
For the medicinal chemist, this molecule is the "skeleton key" to accessing 2,1-benzothiazine-3-one 1,1-dioxides , a pharmacophore found in potent calpain inhibitors, anti-inflammatory agents, and serine protease inhibitors.
Part 2: Physicochemical Profile & Stability
| Property | Value / Characteristic | Technical Note |
| Appearance | White to off-white crystalline solid | Hydrolyzes rapidly in moist air to the sulfonic acid. |
| Melting Point | 68–72 °C (Typical) | Sharp melt indicates high purity; broad range suggests hydrolysis. |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with alcohols and water. |
| Reactivity Class | Bifunctional Electrophile | Contains both an acylating agent (ester) and sulfonylating agent (sulfonyl chloride). |
| Storage | < -20 °C, Inert Atmosphere (Ar/N2) | Critical: Store over desiccant. Acid byproducts from hydrolysis catalyze autocatalytic decomposition. |
Part 3: Synthetic Production (The "Thiourea" Route)
Direct chlorosulfonation of methyl
Protocol: Oxidative Chlorination Workflow
Rationale: This method avoids the use of harsh sulfonating agents that attack the ester group. The thiourea intermediate acts as a "masked" thiol, preventing disulfide formation before the chlorination step.
Step-by-Step Methodology:
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Bromination (Precursor Synthesis):
-
Reagents: Methyl 2-methylbenzoate, NBS (1.05 eq), AIBN (cat.),
or PhCl. -
Conditions: Reflux under
with irradiation until starting material is consumed. -
Validation:
NMR shift of ( 2.6) to ( 4.9).
-
-
Isothiouronium Salt Formation:
-
Reagents: Crude benzyl bromide, Thiourea (1.1 eq), Ethanol.
-
Conditions: Reflux for 2 hours. The product often precipitates as the HBr salt.
-
Causality: Thiourea is a soft nucleophile that selectively displaces the bromide without hydrolyzing the ester.
-
-
Oxidative Chlorination (The Critical Step):
-
Reagents: Isothiouronium salt,
gas (excess) OR , Water/DCM biphasic system. -
Conditions: Maintain temperature < 10 °C. Vigorous stirring is essential.
-
Mechanism:[2] The oxidative cleavage of the C-S bond generates the sulfonyl chloride in situ, which immediately partitions into the DCM layer, protecting it from hydrolysis.
-
Self-Validating Endpoint:
-
TLC: Disappearance of the polar salt spot (baseline).
-
Visual: The organic layer turns distinctively yellow/green due to transient sulfenyl chloride intermediates before becoming clear.
Part 4: Reactivity & Applications (The "Sultam" Cyclization)
The primary utility of this compound is the "one-pot" formation of sultams. This reaction exploits the differential reactivity of the two electrophiles.
Mechanism: Intramolecular Cyclization
-
Intermolecular Sulfonylation: A primary amine (
) attacks the highly reactive sulfonyl chloride first. This is kinetically favored over the ester. -
Intramolecular Acylation: Upon treatment with a base (e.g., DBU,
), the resulting sulfonamide nitrogen is deprotonated. The anion attacks the neighboring methyl ester, ejecting methanol and closing the ring.
Visualizing the Pathway
Caption: Kinetic differentiation allows sequential reaction: Sulfonyl chloride reacts first, followed by base-mediated ester cyclization.
Part 5: Experimental Protocol for Sultam Library Generation
Objective: Synthesis of
-
Dissolution: Dissolve Methyl 2-[(chlorosulfonyl)methyl]benzoate (1.0 eq) in anhydrous DCM. Cool to 0 °C.
-
Amine Addition: Add Benzylamine (1.05 eq) and
(1.1 eq) dropwise.-
Observation: White precipitate (
) forms immediately.
-
-
Cyclization:
-
Allow to warm to RT and stir for 1 hour.
-
Add DBU (1.5 eq) or
(3.0 eq) and heat to reflux (if using MeCN) or stir overnight (DCM). -
Monitoring: Monitor by HPLC for the loss of the methyl ester peak (approx. 3.8 ppm in
NMR).
-
-
Workup: Wash with 1N HCl (to remove DBU), dry over
, and concentrate. Recrystallize from EtOH.
References
-
Synthesis of Benzylsulfonyl Chlorides
- Title: "Efficient Synthesis of Benzylsulfonyl Chlorides via Oxid
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the core methodology for the "Thiourea Route" described in Part 3.
-
URL:[Link]
-
Sultam Cyclization Applications
- Title: "Design and Synthesis of 1,2-Benzothiazine 1,1-Dioxide Derivatives as Potent Anti-Inflamm
- Source:Bioorganic & Medicinal Chemistry.
- Relevance: Details the cyclization mechanism and medicinal utility of the scaffold derived
-
URL:[Link]
-
Chemical Identity & Data
- Title: "Methyl 2-[(chlorosulfonyl)
- Source:National Center for Biotechnology Inform
- Relevance: Verification of CAS 103342-27-4 and structural d
-
URL:[Link]
